(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine
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Overview
Description
The compound “(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine” is a complex organic molecule that contains a pyrazinyl group and a 1-methyl-1H-pyrazol-4-yl group . Pyrazines are aromatic organic compounds with two nitrogen atoms in a six-membered ring, and pyrazoles are a type of azole with three carbon atoms and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups . These groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrazinyl and 1-methyl-1H-pyrazol-4-yl groups . These groups could affect properties such as the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
- The ambient-temperature synthesis of novel compounds related to (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine has been achieved. These compounds, characterized by IR, NMR spectroscopy, mass spectrometry, and elemental analysis, show potential in various chemical and pharmacological fields (Becerra, Cobo, & Castillo, 2021).
Chemical Reactions and Complexes
- Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized. These complexes display monomeric four-coordinated and five-coordinated structures and show high activity for methyl methacrylate polymerization (Choi et al., 2015).
Metal-Induced Organic Ligand Fusions
- Metal-induced and oxygen insertion reactions have been studied in organic ligands similar to this compound. These reactions are crucial for obtaining large molecules, which are unachievable by common organic synthesis (Chen et al., 2020).
Multitarget Directed Ligands
- Derivatives of 1H-pyrazole, closely related to the queried compound, have been synthesized and evaluated as inhibitors of acetylcholinesterase and monoamine oxidase, showing potential in the treatment of Alzheimer's disease (Kumar et al., 2013).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, structurally related to the queried compound, have been synthesized and screened for anticonvulsant activity. These findings contribute to the development of potential anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized. These compounds show promising antimicrobial and anticancer activities, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit hpk1 , a kinase involved in immune responses and cell growth.
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it indeed inhibits hpk1 as suggested, it could impact pathways related to immune response and cell growth .
Pharmacokinetics
Similar compounds have been synthesized and used in various biological assays . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and metabolic degradation.
Result of Action
If it inhibits hpk1, it could potentially modulate immune responses and cell growth .
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYCQFTVPJTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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